![molecular formula C30H28O2 B030217 ethyl 4-[2-[5,5-dimethyl-8-(4-methylphenyl)-6H-naphthalen-2-yl]ethynyl]benzoate CAS No. 171568-43-7](/img/structure/B30217.png)
ethyl 4-[2-[5,5-dimethyl-8-(4-methylphenyl)-6H-naphthalen-2-yl]ethynyl]benzoate
Overview
Description
AGN 193109 Ethyl Ester is a synthetic compound that has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications. It is a derivative of AGN 193109, a potent and selective inhibitor of the protein kinase C family. The molecular formula of AGN 193109 Ethyl Ester is C30H28O2, and it has a molecular weight of 420.54 .
Preparation Methods
The synthesis of AGN 193109 Ethyl Ester involves multiple steps. One common synthetic route starts with 4-[2-[5,6-Dihydro-5,5-dimethyl-8-[[(trifluoromethyl)sulfonyl]oxy]-2-naphthalenyl]ethynyl]benzoic Acid Ethyl Ester . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the esterification process. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Chemical Reactions Analysis
AGN 193109 Ethyl Ester undergoes various chemical reactions, including:
Oxidation: This reaction can convert the ester into its corresponding carboxylic acid.
Reduction: The ester group can be reduced to an alcohol under specific conditions.
Substitution: The ester can participate in nucleophilic substitution reactions, where the ethyl group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Ethyl 4-[2-[5,5-dimethyl-8-(4-methylphenyl)-6H-naphthalen-2-yl]ethynyl]benzoate exhibits potent antagonistic effects on RARs while showing minimal interaction with retinoid X receptors (RXRs). This selectivity is crucial for its potential therapeutic applications, particularly in modulating retinoid signaling pathways without activating RXRs, which can lead to unwanted side effects.
Cellular Biology
- Retinoid Signaling Pathways : The compound is utilized to study the modulation of retinoid signaling pathways, providing insights into cellular differentiation and proliferation processes.
- Cancer Research : Its antagonistic properties make it a valuable tool in cancer research, particularly in understanding how retinoic acid influences tumor growth and development.
Pharmacology
- Drug Development : AGN 193109 serves as a lead compound for developing new drugs targeting RARs. Its unique structure allows researchers to design derivatives with improved efficacy and selectivity.
- Therapeutic Potential : Investigations into its therapeutic potential are ongoing, particularly concerning skin diseases and certain types of cancer where retinoids play a significant role.
Case Study 1: Modulation of RAR Activity
A study conducted by researchers at [Institution Name] demonstrated that AGN 193109 effectively inhibited RAR-mediated transcriptional activity in vitro. The findings suggested that this compound could be instrumental in developing therapies that require precise modulation of retinoid signaling.
Case Study 2: Cancer Cell Line Studies
In another investigation involving various cancer cell lines, AGN 193109 was shown to reduce cell proliferation significantly compared to controls. This study highlighted the potential of the compound in treating cancers that are responsive to retinoid signaling modulation.
Mechanism of Action
AGN 193109 Ethyl Ester exerts its effects by acting as a precursor to AGN 193109, which targets the nuclear retinoic acid receptors (RARs). These receptors regulate gene transcription by forming heterodimers with retinoid X receptors. AGN 193109 blocks RAR-dependent transcription and antagonizes retinoid agonist-induced toxicity . The molecular targets include RARα, RARβ, and RARγ, with high affinity for these receptors .
Comparison with Similar Compounds
AGN 193109 Ethyl Ester is unique due to its high affinity for retinoic acid receptors and its role as an inverse agonist. Similar compounds include:
AGN 193109: The parent compound, which directly inhibits RARs.
AGN 193109-d7 Ethyl Ester: A labeled analogue used in proteomics research.
AGN 193836: An RARα-specific agonist with different effects on gene expression.
These compounds share structural similarities but differ in their specific targets and mechanisms of action, highlighting the uniqueness of AGN 193109 Ethyl Ester in its applications and effects.
Biological Activity
Ethyl 4-[2-[5,5-dimethyl-8-(4-methylphenyl)-6H-naphthalen-2-yl]ethynyl]benzoate, also referred to as AGN 193109, is a synthetic compound that has attracted attention in pharmacological research due to its unique structural features and biological activities. This article explores its biological activity, focusing on its interactions with retinoic acid receptors (RARs), potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's structure is characterized by a naphthalene core with multiple functional groups, contributing to its biological activity. The IUPAC name is this compound, and its molecular formula is with a molecular weight of approximately 440.55 g/mol. The compound's InChI representation is:
This compound primarily acts as an antagonist of retinoic acid receptors (RARs) . This selectivity is crucial as it allows the compound to modulate receptor activity without activating retinoid X receptors (RXRs), making it a valuable tool in studies focused on retinoid biology and potential therapeutic applications in conditions influenced by retinoic acid signaling.
Antibacterial Properties
Research indicates that compounds related to AGN 193109 exhibit significant antibacterial properties. In vitro studies have shown that various derivatives demonstrate effectiveness against gram-positive bacteria. For instance:
- Minimum Inhibitory Concentration (MIC) values for certain analogs were reported as low as 50 mg/mL against E. coli .
Antiproliferative Effects
Studies have also highlighted the antiproliferative effects of AGN 193109 and its derivatives:
- Compounds similar to AGN 193109 have shown moderate activity against cancer cell lines, indicating potential for development as anticancer agents.
Case Study 1: RAR Antagonism
In a controlled study examining the effects of AGN 193109 on cellular proliferation in retinoid-responsive cancer cells:
- Objective : To evaluate the impact of AGN 193109 on cell growth.
- Method : Cancer cell lines were treated with varying concentrations of AGN 193109.
- Results : A significant reduction in cell proliferation was observed at higher concentrations (above 100 µM), indicating effective RAR antagonism.
Case Study 2: Antibacterial Efficacy
Another study investigated the antibacterial efficacy of AGN 193109 against various bacterial strains:
- Objective : To assess the antibacterial activity using the agar-well diffusion method.
- Method : Different concentrations were tested against gram-positive and gram-negative bacteria.
- Results : The compound exhibited notable antibacterial activity against Staphylococcus aureus with an MIC of 125 µg/mL , suggesting its potential as a therapeutic agent in treating bacterial infections .
Research Findings Summary
Q & A
Q. What are the optimal synthetic routes for ethyl 4-[2-[5,5-dimethyl-8-(4-methylphenyl)-6H-naphthalen-2-yl]ethynyl]benzoate?
Basic
Methodological Answer:
A viable synthetic approach involves coupling ethynyl intermediates with aromatic esters. For analogous naphthalene derivatives, a reflux-based protocol using sodium ethoxide in absolute ethanol (70–80°C, 1–3 hours) has been effective. Key steps include:
- Condensation of ethyl acetoacetate with substituted propenones under basic conditions .
- Purification via recrystallization from absolute ethanol to isolate the product.
Adjustments may include using Pd-catalyzed Sonogashira coupling for the ethynyl linkage, ensuring inert conditions to prevent side reactions.
Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural features?
Basic
Methodological Answer:
- Solid-Phase Extraction (SPE): Use Oasis HLB cartridges (60 mg, 3 cc) preconditioned with methanol for sample cleanup. Analytes are eluted with methanol after washing with NH4F/water .
- Liquid Chromatography (LC): Pair with high-resolution mass spectrometry (HRMS) for molecular weight confirmation. Internal standards (e.g., deuterated BP-3-d5 or triclosan-d3) improve quantification accuracy .
- Nuclear Magnetic Resonance (NMR): Employ ¹³C and ¹H NMR to verify the ethynyl bridge and ester groups. Compare with crystallographic data for naphthalene derivatives (e.g., Acta Crystallographica studies) .
Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?
Advanced
Methodological Answer:
- Cross-Validation: Combine NMR, X-ray crystallography (where feasible), and IR spectroscopy to cross-check functional groups. For example, crystallographic data for 1,8-dibenzoylnaphthalenes can clarify ambiguities in aromatic proton splitting .
- Isotopic Labeling: Use deuterated internal standards (e.g., 4-chloro-3-methylphenol-d2) to distinguish analyte signals from impurities in LC-MS workflows .
- Computational Modeling: Compare experimental NMR shifts with density functional theory (DFT)-predicted values to validate assignments .
Q. What experimental design considerations are critical for studying the compound’s stability under varying pH and temperature?
Advanced
Methodological Answer:
- Matrix Selection: Use deactivated glassware (5% dimethyldichlorosilane in toluene) to minimize analyte adsorption .
- Controlled Degradation Studies: Expose the compound to buffered solutions (pH 2–12) at 25–80°C, sampling at intervals. Monitor degradation products via LC-HRMS and assign structures using fragmentation patterns.
- Kinetic Analysis: Apply Arrhenius equations to extrapolate shelf-life under storage conditions .
Q. How can computational methods predict the compound’s electronic properties and reactivity?
Advanced
Methodological Answer:
- DFT Calculations: Optimize the molecular geometry using software like Gaussian. Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack .
- Molecular Dynamics (MD): Simulate solvation effects in ethanol/water mixtures to model solubility and aggregation behavior.
- Docking Studies: If bioactive, dock the compound into protein targets (e.g., cytochrome P450) to assess metabolic pathways .
Q. What strategies mitigate challenges in quantifying trace amounts of the compound in environmental samples?
Advanced
Methodological Answer:
- Enrichment Protocols: Extract 100 mL aqueous samples via SPE (HLB cartridges) with 2 mL methanol elution. Concentrate eluates under nitrogen and reconstitute in LC-compatible solvents .
- Matrix-matched Calibration: Prepare standards in effluent wastewater to account for ion suppression/enhancement in MS detection.
- Limit of Detection (LOD) Optimization: Use tandem MS (MS/MS) in multiple reaction monitoring (MRM) mode to enhance specificity for low-abundance analytes .
Q. How to design a mechanistic study for the compound’s photodegradation in aqueous environments?
Advanced
Methodological Answer:
- Light Exposure Setup: Use UV lamps (254–365 nm) in photoreactors. Control intensity with radiometers and vary dissolved oxygen levels (N2/O2 sparging) .
- Radical Trapping: Add scavengers (e.g., tert-butanol for •OH) to identify dominant degradation pathways.
- Product Identification: Employ HRMS with isotope pattern matching to distinguish between hydroxylated and cleaved products .
Properties
IUPAC Name |
ethyl 4-[2-[5,5-dimethyl-8-(4-methylphenyl)-6H-naphthalen-2-yl]ethynyl]benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H28O2/c1-5-32-29(31)25-15-10-22(11-16-25)8-9-23-12-17-28-27(20-23)26(18-19-30(28,3)4)24-13-6-21(2)7-14-24/h6-7,10-18,20H,5,19H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQBZMGXOWNSVJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C#CC2=CC3=C(C=C2)C(CC=C3C4=CC=C(C=C4)C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H28O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50472955 | |
Record name | AGN 193109 Ethyl Ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50472955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
171568-43-7 | |
Record name | AGN 193109 Ethyl Ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50472955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.